4-(decyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O2 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 4-(decyloxy)benzohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: 4-(decyloxy)benzohydrazide and benzaldehyde.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 4-(decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of the corresponding hydrazide.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the decyloxy and phenylmethylidene groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Lacks the phenylmethylidene group, making it less complex.
4-(Decyloxy)phenylboronic acid: Contains a boronic acid group instead of the hydrazone linkage.
4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the hydrazone linkage.
Uniqueness
4-(Decyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-decoxybenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-8-12-19-28-23-17-15-22(16-18-23)24(27)26-25-20-21-13-10-9-11-14-21/h9-11,13-18,20H,2-8,12,19H2,1H3,(H,26,27)/b25-20+ |
InChI Key |
POILAZBYBPPLEM-LKUDQCMESA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.